(R)-3-(Methoxymethyl)morpholine hydrochloride
Overview
Description
“®-2-(Methoxymethyl)morpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It is used in research and has a molecular weight of 167.63 .
Molecular Structure Analysis
The molecular structure of “®-2-(Methoxymethyl)morpholine hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Key Intermediates : This compound is used in the synthesis of key intermediates for various pharmacologically active molecules. For instance, it plays a role in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).
Complexation with Metals : This compound has been used in research involving complexation with metals like palladium and mercury. Such studies are vital in understanding metal-ligand interactions and developing new catalysts or therapeutic agents (A. Singh et al., 2000).
Applications in Medicinal Chemistry
Antitumor Activity : Research has been conducted on derivatives of morpholine, including "(R)-3-(Methoxymethyl)morpholine hydrochloride", for their potential antitumor activities. These studies are significant in the ongoing search for new cancer treatments (A. U. Isakhanyan et al., 2016).
Synthesis of Neurotransmitter Reuptake Inhibitors : It has been used in the synthesis of potential norepinephrine reuptake inhibitors, which could have applications in treating disorders like depression and ADHD (J. Prabhakaran et al., 2004).
Development of Molluscicidal Agents : There's research on the synthesis of morpholine derivatives for use as molluscicidal agents, which are important in controlling snail populations that can be vectors for diseases like schistosomiasis (Duan et al., 2014).
Antimicrobial Properties : Morpholine-containing derivatives have been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial drugs (H. Yeromina et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-(methoxymethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693463 | |
Record name | (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696582-88-4 | |
Record name | (3R)-3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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